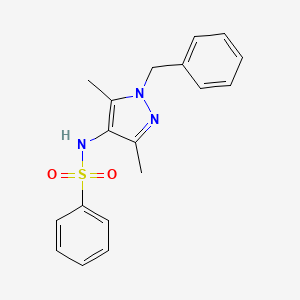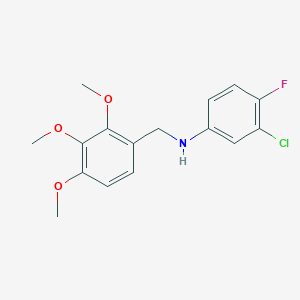![molecular formula C16H18N2O3S B5880395 N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5880395.png)
N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide” is a type of sulfonamide derivative . Sulfonamide derivatives have attracted attention due to their wide spectrum of biological activities. They exhibit antimicrobial and anticancer activities . The inhibition of dihydrofolate reductase (DHFR) is considered one of the most prominent mechanisms through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .
Synthesis Analysis
The synthesis of sulfonamide derivatives involves the design, characterization, and assessment of their antimicrobial activity . In a study, a new series of 2-(arylamino)acetamides and N-arylacetamides containing sulfonamide moieties were designed, synthesized, characterized, and assessed for their antimicrobial activity .Molecular Structure Analysis
The molecular formula of “N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide” is C14H14N2O3S . The molecular weight is 290.338 .Scientific Research Applications
Dihydrofolate Reductase (DHFR) Inhibitors
Sulfonamide derivatives, such as N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide, have been studied for their potential as dihydrofolate reductase (DHFR) inhibitors . DHFR is a key enzyme involved in the synthesis of nucleotides and its inhibition can lead to antimicrobial and antitumor activities .
Antimicrobial Activity
Compounds containing sulfonamide moieties have been found to exhibit antimicrobial activity . This includes antibacterial and antifungal properties.
Anticancer Activity
Sulfonamides have been reported to show substantial in vitro and in vivo antitumor activity . The anticancer activity is exerted by the sulfonamides through a wide range of mechanisms, such as cell cycle arrest in the G1 phase , inhibition of carbonic anhydrase (CA) , matrix metalloproteinase (MMPs) , NADH oxidase , cyclin-dependent kinase (CDK) , methionine aminopeptidases (MetAPs) , histone deacetylases (HDACs) , binding to β-Tubulin, and disruption of microtubule assembly .
Optoelectronic Devices
The starburst π-conjugated molecule 4,4′,4′′-tris (N-3-methylphenyl-N-phenyl-amino)triphenylamine (C57H48N4, m-MTDATA), based on triphenylamine (TPA) building blocks, is widely used in optoelectronic devices due to its good electron-donor characteristics . The electronic structure of m-MTDATA was investigated .
Anti-inflammatory Activity
Compounds with acetamide linkage exhibit a variety of applications, which includes anti-inflammatory activity .
Urease Inhibitory Activities
The acetamide functional group is responsible for urease inhibitory activities .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the vesicular monoamine transporter type 2 (vmat2) . VMAT2 is a protein that transports neurotransmitters like dopamine, norepinephrine, serotonin, and histamine into synaptic vesicles .
Mode of Action
This reduction in dopamine release curtails the overstimulation of supersensitive D2 dopamine receptors .
Biochemical Pathways
The inhibition of VMAT2 affects the dopamine neurotransmission pathway . By reducing the release of dopamine, the compound may decrease the overstimulation of D2 receptors in the motor striatum, which is thought to cause certain movement disorders .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For VMAT2 inhibitors, the reduction in dopamine release can lead to stronger “stop” signals and weaker “go” signals in the motor striatum, potentially reducing abnormal involuntary movements .
Future Directions
The future directions for “N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . This could include designing new derivatives of phenoxy acetamide and its derivatives that have proven to be successful agents in terms of safety and efficacy .
properties
IUPAC Name |
N-[4-[(3-ethylphenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-3-13-5-4-6-15(11-13)18-22(20,21)16-9-7-14(8-10-16)17-12(2)19/h4-11,18H,3H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRKLVCUXPTVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3-ethylphenyl)sulfamoyl]phenyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5880333.png)

![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)

![benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate](/img/structure/B5880369.png)
![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5880375.png)


![N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5880391.png)

![2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5880404.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5880411.png)